Cas no 1498944-57-2 (1-Propanol, 2-[[(4,5-dimethyl-2-thiazolyl)methyl]amino]-)
![1-Propanol, 2-[[(4,5-dimethyl-2-thiazolyl)methyl]amino]- structure](https://ja.kuujia.com/scimg/cas/1498944-57-2x500.png)
1-Propanol, 2-[[(4,5-dimethyl-2-thiazolyl)methyl]amino]- 化学的及び物理的性質
名前と識別子
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- 2-{[(dimethyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol
- 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methylamino]propan-1-ol
- 1-Propanol, 2-[[(4,5-dimethyl-2-thiazolyl)methyl]amino]-
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- インチ: 1S/C9H16N2OS/c1-6(5-12)10-4-9-11-7(2)8(3)13-9/h6,10,12H,4-5H2,1-3H3
- InChIKey: SXTHUZAWVMPZQH-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=C(C)N=C1CNC(C)CO
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 157
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 73.4
1-Propanol, 2-[[(4,5-dimethyl-2-thiazolyl)methyl]amino]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-697985-1.0g |
2-{[(dimethyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol |
1498944-57-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-697985-10.0g |
2-{[(dimethyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol |
1498944-57-2 | 10.0g |
$5467.0 | 2023-03-10 | ||
Enamine | EN300-697985-2.5g |
2-{[(dimethyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol |
1498944-57-2 | 2.5g |
$2492.0 | 2023-03-10 | ||
Enamine | EN300-697985-5.0g |
2-{[(dimethyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol |
1498944-57-2 | 5.0g |
$3687.0 | 2023-03-10 | ||
Enamine | EN300-697985-0.1g |
2-{[(dimethyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol |
1498944-57-2 | 0.1g |
$1119.0 | 2023-03-10 | ||
Enamine | EN300-697985-0.05g |
2-{[(dimethyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol |
1498944-57-2 | 0.05g |
$1068.0 | 2023-03-10 | ||
Enamine | EN300-697985-0.25g |
2-{[(dimethyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol |
1498944-57-2 | 0.25g |
$1170.0 | 2023-03-10 | ||
Enamine | EN300-697985-0.5g |
2-{[(dimethyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol |
1498944-57-2 | 0.5g |
$1221.0 | 2023-03-10 |
1-Propanol, 2-[[(4,5-dimethyl-2-thiazolyl)methyl]amino]- 関連文献
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
1-Propanol, 2-[[(4,5-dimethyl-2-thiazolyl)methyl]amino]-に関する追加情報
1-Propanol, 2-[[(4,5-dimethyl-2-thiazolyl)methyl]amino]- (CAS No. 1498944-57-2): A Comprehensive Overview in Modern Chemical Biology
The compound 1-Propanol, 2-[[(4,5-dimethyl-2-thiazolyl)methyl]amino]-, identified by its CAS number 1498944-57-2, represents a fascinating molecule with significant implications in the realm of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and therapeutic development.
The molecular structure of 1-Propanol, 2-[[(4,5-dimethyl-2-thiazolyl)methyl]amino]- incorporates a propanol backbone modified with a diamino substituent linked to a 4,5-dimethyl-2-thiazole ring. This distinctive arrangement imparts specific chemical properties that make it a valuable candidate for further exploration in medicinal chemistry. The presence of the thiazole moiety is particularly noteworthy, as thiazole derivatives are well-documented for their broad spectrum of biological activities.
In recent years, there has been a surge in research focusing on thiazole-based compounds due to their demonstrated efficacy in various biological assays. The dimethyl substitution on the thiazole ring enhances its stability and bioavailability, making it an attractive scaffold for drug design. Furthermore, the amino groups attached to the propanol chain provide opportunities for further functionalization, enabling the synthesis of more complex derivatives with tailored pharmacological properties.
One of the most compelling aspects of 1-Propanol, 2-[[(4,5-dimethyl-2-thiazolyl)methyl]amino]- is its potential role in modulating inflammatory pathways. Inflammatory responses are central to numerous diseases, including autoimmune disorders and chronic inflammatory conditions. Recent studies have highlighted the importance of thiazole derivatives in inhibiting key enzymes involved in inflammation, such as COX-2 and LOX. The compound's ability to interact with these enzymes suggests that it may serve as a lead compound for developing novel anti-inflammatory agents.
Another area where this compound shows promise is in the treatment of neurological disorders. The thiazole ring is known to cross the blood-brain barrier, facilitating its entry into the central nervous system. This property makes it an ideal candidate for investigating its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies have indicated that derivatives of this compound may exhibit neuroprotective effects by scavenging reactive oxygen species and reducing oxidative stress.
The synthesis of 1-Propanol, 2-[[(4,5-dimethyl-2-thiazolyl)methyl]amino]- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the amino group into the propanol chain followed by coupling with the 4,5-dimethyl-2-thiazole moiety is critical for achieving the desired structure. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity.
In terms of pharmacokinetic properties, 1-Propanol, 2-[[(4,5-dimethyl-2-thiazolyl)methyl]amino]- exhibits favorable solubility characteristics due to the presence of both hydrophilic and hydrophobic regions in its structure. This balance allows it to be effectively absorbed and distributed throughout the body upon administration. Additionally, its metabolic stability suggests that it may have a prolonged half-life, enhancing its therapeutic efficacy.
The safety profile of this compound is another critical consideration. Preliminary toxicology studies have shown that it exhibits low toxicity at moderate doses, making it a promising candidate for further clinical development. However, comprehensive toxicological assessments are necessary to fully understand its potential risks and side effects.
In conclusion, 1-Propanol, 2-[[(4,5-dimethyl-2-thiazolyl)methyl]amino]- (CAS No. 1498944-57-2) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable tool for developing new therapeutic agents. As research continues to uncover more about its potential applications, this compound is poised to play a crucial role in addressing some of today's most pressing medical challenges.
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